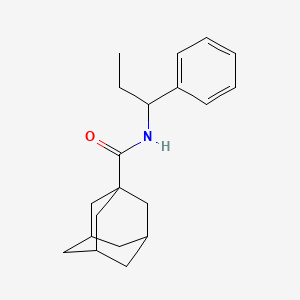![molecular formula C21H27N3O4S B4772043 N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
Descripción general
Descripción
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as BISB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISB is a small molecule inhibitor that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide prevents cancer cells from growing and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its specificity for HSP90, which makes it a promising candidate for cancer treatment. However, one of the limitations of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its low solubility, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. One area of research is the development of more effective methods for synthesizing N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. Another area of research is the identification of other proteins that N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide may interact with, which could lead to the development of new therapeutic applications. Additionally, there is a need for further research on the safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has also been studied for its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-4-5-13-22-29(27,28)19-11-9-17(10-12-19)23-21(26)16-7-6-8-18(14-16)24-20(25)15(2)3/h6-12,14-15,22H,4-5,13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXWTUQISGFQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)
![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)
![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)

![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)